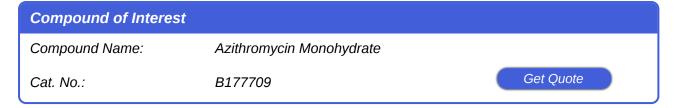


# azithromycin monohydrate crystal structure and polymorphism

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of **Azithromycin**Monohydrate

#### Introduction

Azithromycin, a macrolide antibiotic derived from erythromycin, is a widely prescribed therapeutic agent for various bacterial infections.[1] In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they directly influence bioavailability, stability, and manufacturability. Azithromycin is known to exist in multiple crystalline forms, including various hydrates and solvates, a phenomenon known as polymorphism and pseudopolymorphism.[2][3]

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of **azithromycin monohydrate**. It is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, characterization methodologies, and a summary of the known polymorphic forms. Understanding these solid-state characteristics is critical for ensuring the quality, consistency, and efficacy of azithromycin drug products.

# **Crystal Structure of Azithromycin Monohydrate**

**Azithromycin monohydrate** is particularly known for its ability to form a variety of isostructural crystals, where different solvent molecules can be incorporated into an identical crystal lattice



framework.[2] This leads to the formation of numerous pseudopolymorphs, primarily solvates of the monohydrate.

Many of these monohydrate solvates belong to a monoclinic crystal system with the space group P21, as detailed in Table 1.[4][5] The crystal structure consists of azithromycin molecules and a water molecule, with additional space in the lattice to accommodate various solvent molecules.[2] This versatility in forming solvates is a key characteristic of azithromycin's solid-state chemistry.[2]

Table 1: Crystallographic Data for a Representative Azithromycin Monohydrate Polymorph

Parameter	Value	Reference
Crystal System	Monoclinic	[5]
Space Group	P2 <sub>1</sub> [4][5]	
a	16.052 Å - 16.3±0.3 Å	[4][5]
b	16.102 Å - 16.2±0.3 Å	[4][5]
С	18.412 Å - 18.4±0.3 Å [4][5]	
β	109.15° - 109±2°	[4][5]
Cell Volume (V)	4495.8 ų	[5]

Note: The values represent a common family of isostructural monohydrate solvates. Minor variations exist between different solvates.

# Polymorphism and Pseudopolymorphism of Azithromycin

The crystalline forms of azithromycin are extensive and have been classified into different families based on their crystal structures.[4] Family I forms are generally monohydrate solvates belonging to the monoclinic P2<sub>1</sub> space group, while Family II forms are orthorhombic (P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>). [4] The term "pseudopolymorphism" is often used to describe the different solvates, as they contain different solvent molecules within a similar crystal lattice.[2][3]







Table 2 summarizes various known crystal forms of azithromycin, many of which are monohydrate solvates.

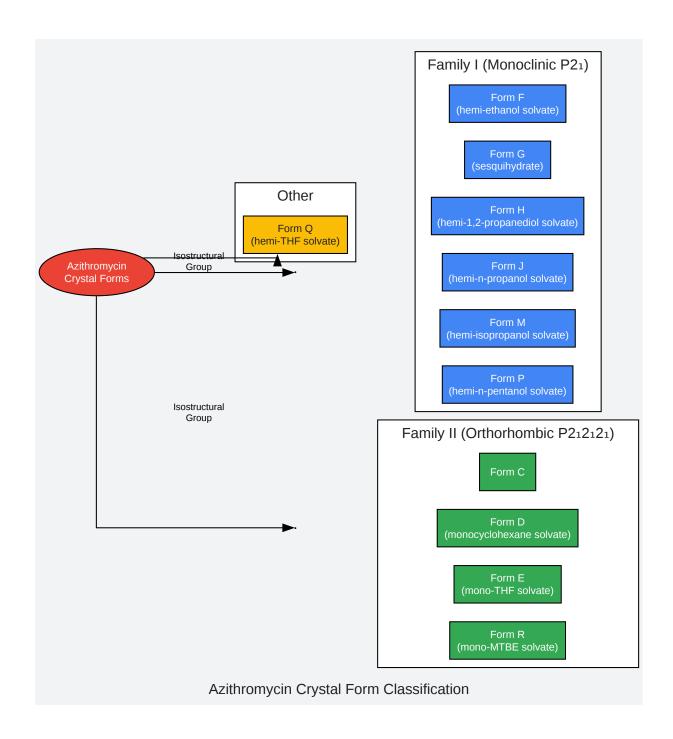
Table 2: Summary of Azithromycin Crystal Forms (Polymorphs and Pseudopolymorphs)



Form	Stoichiometric Formula	Description	Crystal Family <i>l</i> Space Group
Form C	C38H72N2O12·H2O	Monohydrate	Family II / P212121
Form D	C38H72N2O12·H2O·C6 H12	Monohydrate monocyclohexane solvate	Family II / P212121
Form E	C38H72N2O12·H2O·C4 H8O	Monohydrate mono- tetrahydrofuran solvate	Family II / P212121
Form F	C38H72N2O12·H2O·0.5 C2H5OH	Monohydrate hemi- ethanol solvate	Family I / P21
Form G	C38H72N2O12·1.5H2O	Sesquihydrate	Family I / P21
Form H	C38H72N2O12·H2O·C3 H8O2	Monohydrate hemi- 1,2-propanediol solvate	Family I / P21
Form J	С38H72N2O12·H2O·0.5 С3H7OH	Monohydrate hemi-n- propanol solvate	Family I / P21
Form M	С38H72N2O12·H2O·0.5 С3H7OH	Monohydrate hemi- isopropanol solvate	Family I / P21
Form P	C38H72N2O12·H2O·0.5 C5H12O	Monohydrate hemi-n- pentanol solvate	Family I / P21
Form Q	C38H72N2O12·H2O·0.5 C4H8O	Monohydrate hemi- tetrahydrofuran solvate	Distinct from Family I & II
Form R	C38H72N2O12·H2O·C5 H12O	Monohydrate mono- methyl tert-butyl ether solvate	Family II / P212121

Data sourced from patents US6977243B2 and US7307156B2.[4][6][7]





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Caption: Logical classification of azithromycin crystal forms into families.



## **Experimental Protocols for Characterization**

A multi-technique approach is essential for the unambiguous characterization of azithromycin's polymorphic and pseudopolymorphic forms.

### X-Ray Powder Diffraction (XRPD)

- Methodology: XRPD analysis is performed using a diffractometer equipped with a copper X-ray source (Cu Kα radiation). Samples are lightly packed into a sample holder and scanned over a 2θ range, typically from 2° to 40°. The resulting diffraction pattern is a fingerprint of the crystalline solid.
- Data Interpretation: Each crystalline form produces a unique diffraction pattern characterized by the position (2θ) and intensity of the peaks.[8] These patterns are used to identify known forms or characterize new ones. For example, the characteristic X-ray diffraction pattern of one crystalline form of azithromycin showed a main peak at a 2θ value of about 10°, with other significant peaks at approximately 9.5°, 12°, 15.5°, 16.5°, 17.5°, and 18.8°.[8]

### Thermal Analysis (DSC and TGA)

- Differential Scanning Calorimetry (DSC) Methodology: A sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. The analysis is run under a nitrogen purge (e.g., 80 mL/min) with a constant heating rate, commonly 10 °C/min, over a temperature range such as 0 °C to 250 °C.[9] A sealed empty pan is used as a reference.
- DSC Data Interpretation: The DSC thermogram reveals thermal events such as melting, dehydration, and desolvation as endothermic or exothermic peaks. For azithromycin monohydrate, a single endothermic peak may be observed, which can correspond to simultaneous dehydration and melting.[5][10] The melting range for azithromycin crystals has been reported between 113 °C and 115 °C.[9] Another study observed a sharp endothermic peak between 109.45 °C and 127.77 °C.[11]
- Thermogravimetric Analysis (TGA) Methodology: TGA measures the change in mass of a sample as a function of temperature. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a specific rate (e.g., 10-30 °C/min) over a temperature range like 20 °C to 900 °C.[3][12]

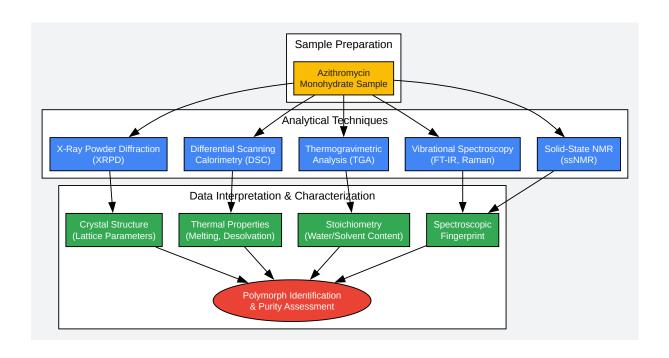


• TGA Data Interpretation: TGA is used to quantify the water and solvent content in the crystal. [10] A weight loss of approximately 4.2% at around 100 °C is indicative of the evaporation of water from the monohydrate form.[12]

### **Vibrational Spectroscopy (FT-IR and Raman)**

- Fourier-Transform Infrared (FT-IR) Spectroscopy Methodology: An FT-IR spectrum is typically obtained using a KBr disc method.[9] The sample is mixed with potassium bromide and compressed into a pellet. The spectrum is recorded over a range of 4000 to 400 cm<sup>-1</sup>.
- FT-IR Data Interpretation: The IR spectrum shows absorption bands corresponding to specific molecular vibrations. Differences in the crystal lattice and intermolecular hydrogen bonding between polymorphs can lead to shifts in peak positions and changes in peak shapes.
- Raman Spectroscopy Methodology: A sample is analyzed using a Raman spectrometer. The
  technique involves irradiating the sample with a monochromatic laser and detecting the
  scattered light.
- Raman Data Interpretation: Raman spectroscopy provides information on the vibrational modes of the molecule. It is highly sensitive to the crystallographic structure. Characteristic Raman spectral features for azithromycin have been identified at 1454, 1042, 963, 908, 811, 774, 731, 612, and 403 cm<sup>-1</sup>.[13][14] The sharp peak at approximately 1454 cm<sup>-1</sup> is attributed to the stretching modes of the ether vibration.[14]





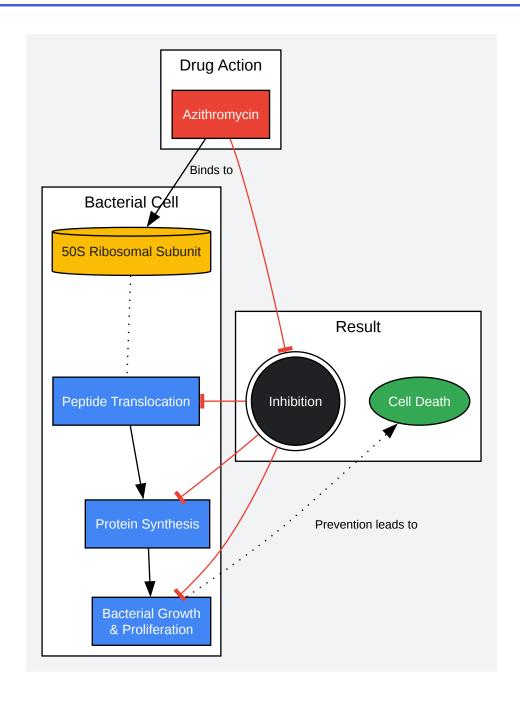
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Caption: Experimental workflow for azithromycin polymorph characterization.

#### **Mechanism of Action**

While this guide focuses on the solid-state chemistry of azithromycin, it is pertinent to mention its mechanism of action. Azithromycin functions by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit of susceptible microorganisms, which interferes with the translocation step of protein synthesis.[1] This action prevents the bacteria from growing and ultimately leads to cell death.[1]





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Caption: Mechanism of action of azithromycin in bacterial cells.

## Conclusion

The solid-state chemistry of **azithromycin monohydrate** is complex, characterized by a remarkable propensity to form a wide array of pseudopolymorphic forms, primarily as isostructural solvates. These forms have been categorized into distinct crystal families, each with unique physicochemical properties. The comprehensive characterization of these forms is



essential for drug development and requires the synergistic use of multiple analytical techniques, including XRPD, DSC, TGA, and vibrational spectroscopy. A thorough understanding and control of azithromycin's polymorphism are critical for ensuring the development of a stable, safe, and effective pharmaceutical product.

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